Cas no 498-89-5 (5-oxotetrahydrofuran-3-carboxylic acid)

5-oxotetrahydrofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-oxo-tetrahydrofuran-3-carboxylic acid
- (±)-Paraconic Acid
- 5-oxotetrahydrofuran-3-carboxylic acid
- 5-oxotetrahydrofuran-3-carboxylicacid
- 498-89-5
- SCHEMBL546967
- EN300-113234
- ONSWFYLALGXCIQ-UHFFFAOYSA-N
- CS-0058348
- 5-oxooxolane-3-carboxylic Acid
- AKOS006375828
- F2147-1585
- (+/-)-Paraconic Acid
- Z1205493721
- DA-05462
- AAA49889
- 830-087-8
- 2-Oxooxolane-4-carboxylic acid
-
- インチ: InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)
- InChIKey: ONSWFYLALGXCIQ-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C1COC(=O)C1
計算された属性
- せいみつぶんしりょう: 130.02660867g/mol
- どういたいしつりょう: 130.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
5-oxotetrahydrofuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P191200-500mg |
(±)-Paraconic Acid |
498-89-5 | 500mg |
$ 719.00 | 2023-09-06 | ||
Enamine | EN300-113234-2.5g |
5-oxooxolane-3-carboxylic acid |
498-89-5 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA2001-500MG |
5-oxotetrahydrofuran-3-carboxylic acid |
498-89-5 | 95% | 500MG |
¥ 3,115.00 | 2023-04-13 | |
Life Chemicals | F2147-1585-0.5g |
5-oxotetrahydrofuran-3-carboxylic acid |
498-89-5 | 95%+ | 0.5g |
$1163.0 | 2023-11-21 | |
Life Chemicals | F2147-1585-1g |
5-oxotetrahydrofuran-3-carboxylic acid |
498-89-5 | 95%+ | 1g |
$1225.0 | 2023-11-21 | |
Chemenu | CM326005-1g |
5-oxotetrahydrofuran-3-carboxylic acid |
498-89-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
TRC | P191200-1g |
(±)-Paraconic Acid |
498-89-5 | 1g |
$1384.00 | 2023-05-17 | ||
TRC | P191200-100mg |
(±)-Paraconic Acid |
498-89-5 | 100mg |
$ 178.00 | 2023-09-06 | ||
Enamine | EN300-113234-0.25g |
5-oxooxolane-3-carboxylic acid |
498-89-5 | 95% | 0.25g |
$629.0 | 2023-10-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA2001-250MG |
5-oxotetrahydrofuran-3-carboxylic acid |
498-89-5 | 95% | 250MG |
¥ 1,874.00 | 2023-04-13 |
5-oxotetrahydrofuran-3-carboxylic acid 関連文献
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Carolina Sánchez,Kamil Makowski,Paula Mera,Jaume Farràs,Ernesto Nicolás,Laura Herrero,Guillermina Asins,Dolors Serra,Fausto G. Hegardt,Xavier Ariza,Jordi Garcia RSC Adv. 2013 3 6564
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2. Thermal rearrangement of aryl(chloro)methylenetetrahydrofuran-2,4,5-triones: its mechanism and the chemistry of the resulting aroylchloro-maleic anhydridesLeslie Crombie,Derek P. Reynolds J. Chem. Soc. Perkin Trans. 1 1977 146
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3. Identification and synthesis of new ferulic acid dehydrodimers present in grass cell wallsJohn Ralph,Stéphane Quideau,John H. Grabber,Ronald D. Hatfield J. Chem. Soc. Perkin Trans. 1 1994 3485
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Jothi L. Nallasivam,Rodney A. Fernandes Org. Biomol. Chem. 2017 15 708
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West Kristian D. Paraiso,Jesús Garcia-Chica,Xavier Ariza,Sebastián Zagmutt,Shigeto Fukushima,Jordi Garcia,Yuki Mochida,Dolors Serra,Laura Herrero,Hiroaki Kinoh,Núria Casals,Kazunori Kataoka,Rosalía Rodríguez-Rodríguez,Sabina Quader Biomater. Sci. 2021 9 7076
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Anju Gehlawat,Ranjana Prakash,Satyendra Kumar Pandey RSC Adv. 2020 10 19655
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7. The Stobbe condensation. Part V. The cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid and αβ-difurfurylidenesuccinic anhydride to the corresponding benzofuran derivativesS. M. Abdel-Wahhab,Lanson S. El-Assal J. Chem. Soc. C 1968 867
-
Francesco Manoni,Claudio Cornaggia,James Murray,Sean Tallon,Stephen J. Connon Chem. Commun. 2012 48 6502
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9. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modellingCarlos A. Stortz,Marta S. Maier J. Chem. Soc. Perkin Trans. 2 2000 1832
-
Supasorn Phae-nok,Chutima Kuhakarn,Manat Pohmakotr,Vichai Reutrakul,Darunee Soorukram Org. Biomol. Chem. 2015 13 11087
5-oxotetrahydrofuran-3-carboxylic acidに関する追加情報
5-Oxotetrahydrofuran-3-Carboxylic Acid (CAS No. 498-89-5): A Comprehensive Overview
5-Oxotetrahydrofuran-3-carboxylic acid (CAS No. 498-89-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its five-membered ring structure with a ketone and carboxylic acid functional group, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 5-oxotetrahydrofuran-3-carboxylic acid consists of a tetrahydrofuran ring with a ketone group at the 5-position and a carboxylic acid group at the 3-position. This arrangement provides the molecule with high reactivity and stability, making it an attractive candidate for a wide range of chemical reactions. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification, amide formation, and other carboxylic acid derivatives.
Recent research studies have highlighted the potential of 5-oxotetrahydrofuran-3-carboxylic acid in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers synthesized several ester derivatives of 5-oxotetrahydrofuran-3-carboxylic acid and evaluated their efficacy in reducing inflammation in vitro and in vivo. The results showed that these derivatives effectively inhibited the production of pro-inflammatory cytokines, suggesting their potential as novel anti-inflammatory agents.
In addition to its pharmaceutical applications, 5-oxotetrahydrofuran-3-carboxylic acid has also been explored for its use in materials science. A study published in the Journal of Polymer Science investigated the use of this compound as a monomer for the synthesis of biodegradable polymers. The researchers found that 5-oxotetrahydrofuran-3-carboxylic acid can be polymerized to form polyesters with excellent mechanical properties and biodegradability. These polymers have potential applications in biomedical devices, drug delivery systems, and environmental remediation.
The synthesis of 5-oxotetrahydrofuran-3-carboxylic acid has been extensively studied to optimize yield and purity. One common method involves the cyclization of a linear precursor followed by oxidation to form the ketone group. A recent study published in the Tetrahedron Letters reported an efficient one-pot synthesis route that significantly improved the yield and reduced reaction time. This method involves the condensation of a diol with an aldehyde followed by intramolecular cyclization and oxidation using a mild oxidizing agent.
The physical properties of 5-oxotetrahydrofuran-3-carboxylic acid are also important for its practical applications. It is a white crystalline solid with a melting point ranging from 110 to 112°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical processes and formulations.
In terms of safety, 5-oxotetrahydrofuran-3-carboxylic acid is generally considered safe when handled properly. However, like many organic compounds, it should be stored in a cool, dry place away from strong oxidizers and sources of heat or ignition. Personal protective equipment such as gloves and safety glasses should be worn during handling to prevent skin contact and inhalation.
The environmental impact of 5-oxotetrahydrofuran-3-carboxylic acid is another important consideration. Studies have shown that this compound is biodegradable under aerobic conditions, which reduces its potential for long-term environmental accumulation. However, proper disposal methods should still be followed to minimize any potential ecological impact.
In conclusion, 5-oxotetrahydrofuran-3-carboxylic acid (CAS No. 498-89-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure, reactivity, and physical properties make it an invaluable building block for synthetic chemists and materials scientists alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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